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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B106929 Get Quote

An In-Depth Technical Guide to the Reactivity and Functional Groups of 3-Fluoro-4-
hydroxybenzaldehyde

Abstract
3-Fluoro-4-hydroxybenzaldehyde (CAS No: 405-05-0) is a highly functionalized aromatic

aldehyde that serves as a critical building block in modern organic synthesis.[1] Its unique

substitution pattern, featuring an aldehyde, a hydroxyl group, and a fluorine atom, imparts a

nuanced reactivity profile that is leveraged by researchers in medicinal chemistry, drug

development, and materials science. This guide provides an in-depth analysis of the molecule's

electronic structure, the interplay of its functional groups, and its characteristic chemical

transformations. We will explore its reactivity at the aldehyde carbonyl, the phenolic hydroxyl,

and the aromatic ring, providing field-proven protocols and mechanistic insights to empower

researchers in its application.

Molecular Structure and Physicochemical
Properties
3-Fluoro-4-hydroxybenzaldehyde is a crystalline solid at room temperature. The molecule's

core is a benzene ring substituted at positions 1, 3, and 4. This strategic placement of

functional groups is the primary determinant of its chemical behavior.
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Property Value Source

CAS Number 405-05-0 [1]

Molecular Formula C₇H₅FO₂ [2]

Molecular Weight 140.11 g/mol [2]

Appearance
Beige to light yellow

powder/crystal
[1]

Melting Point 121–127 °C [1]

SMILES C1=CC(=C(C=C1C=O)F)O [2]

InChI Key
QSBHJTCAPWOIIE-

UHFFFAOYSA-N
[2]

The Electronic Landscape: An Interplay of
Functional Groups
The reactivity of 3-fluoro-4-hydroxybenzaldehyde is not merely the sum of its parts but a

result of the complex electronic interplay between the aldehyde, hydroxyl, and fluoro

substituents. Understanding these interactions is crucial for predicting reaction outcomes and

designing synthetic strategies.

Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction

(-I) and resonance (-M). It deactivates the aromatic ring towards electrophilic attack and

directs incoming electrophiles to the meta positions (C5). The carbonyl carbon is rendered

highly electrophilic, making it a prime target for nucleophiles.

Hydroxyl Group (-OH): As a phenolic hydroxyl, this group is a powerful electron-donating

group, primarily through resonance (+M), which overrides its inductive withdrawal (-I). It

strongly activates the aromatic ring for electrophilic substitution, directing incoming groups to

the ortho and para positions.[3] In this molecule, the para position is occupied by the

aldehyde, and the ortho position C3 is occupied by fluorine, leaving C5 as the most activated

site. The hydroxyl proton is also weakly acidic.
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Fluoro Group (-F): Fluorine presents a unique case. Its high electronegativity makes it the

most strongly inductively electron-withdrawing halogen (-I).[4] However, its lone pairs can

participate in resonance, donating electron density to the ring (+M). For fluorine, the

inductive effect dominates, making it a net deactivator of the ring. Yet, like other halogens, it

acts as an ortho, para director for electrophilic substitutions due to resonance stabilization of

the intermediate carbocation.

Net Effect: The powerful activating and directing effect of the hydroxyl group at C4 is the

dominant influence on the aromatic ring's reactivity towards electrophiles. It strongly activates

the C5 position. The combined electron-withdrawing properties of the fluorine and aldehyde

groups increase the acidity of the phenolic proton compared to unsubstituted phenol and

enhance the electrophilicity of the carbonyl carbon.
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Caption: Electronic influence of substituents on the reactivity of 3-fluoro-4-
hydroxybenzaldehyde.

Key Synthetic Transformations
The trifunctional nature of this molecule allows for a diverse range of chemical reactions,

making it a versatile synthetic intermediate.

Reactions Involving the Aldehyde Group
The electrophilic carbonyl carbon is a hub for nucleophilic addition and condensation reactions.

Aldol Condensation: Reacts with ketones in the presence of a base to form chalcones and

curcuminoid analogs. These derivatives have shown significant cytotoxicity against cancer
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cell lines, such as human ovarian carcinoma cells.[1]

Wittig Reaction: Can be used to synthesize derivatives of caffeic acid phenylethyl amide

(CAPA) by reacting with appropriate phosphoranes.[1] These products are explored for their

cytoprotective activities.

Amine Condensation: Forms hydrazone derivatives upon reaction with phenylhydrazine

compounds.[1] These products have demonstrated potent anti-inflammatory activity by

inhibiting macrophage migration.[1]

Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 3-fluoro-4-

hydroxybenzoic acid. A common laboratory oxidant for this transformation is chromic

anhydride in acetic acid.[5]

Reactions of the Phenolic Hydroxyl Group
The hydroxyl group can be deprotonated to form a potent phenoxide nucleophile, enabling

etherification and esterification.

O-Alkylation (Ether Synthesis): This is a common and critical reaction for protecting the

hydroxyl group or for building more complex molecules. The reaction proceeds by

deprotonating the phenol with a base (e.g., K₂CO₃, NaOH) followed by nucleophilic attack on

an alkyl halide.

This protocol is adapted from established demethylation procedures, run in reverse for

methylation. A related precursor, 3-fluoro-4-methoxybenzaldehyde, is often used to synthesize

the title compound via demethylation.[6]

Setup: To a solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent

like DMF or acetone, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

Reagent Addition: Add an alkylating agent, such as methyl iodide (CH₃I, 1.2 eq), to the

suspension.

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12

hours, monitoring by TLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.ossila.com/products/3-fluoro-4-hydroxybenzaldehyde
https://www.ossila.com/products/3-fluoro-4-hydroxybenzaldehyde
https://www.ossila.com/products/3-fluoro-4-hydroxybenzaldehyde
https://www.ossila.com/products/3-fluoro-4-hydroxybenzaldehyde
https://prepchem.com/3-fluoro-4-hydroxybenzaldehyde/
https://www.chemicalbook.com/synthesis/3-fluoro-4-hydroxybenzaldehyde.htm
https://www.benchchem.com/product/b106929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup: Upon completion, quench the reaction with water and extract the product into an

organic solvent like ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure. The crude product can be purified by silica gel

column chromatography to yield 3-fluoro-4-methoxybenzaldehyde.

Electrophilic Aromatic Substitution (EAS)
The aromatic ring itself can undergo substitution, with the regiochemical outcome dictated by

the existing functional groups.

Directing Effects: As established, the hydroxyl group is the most powerful activating director.

Therefore, electrophilic attack will occur almost exclusively at the C5 position, which is ortho

to the hydroxyl and meta to the aldehyde.

Potential Reactions: Halogenation, nitration, and Friedel-Crafts reactions can be performed

at this position, provided the reaction conditions are compatible with the sensitive aldehyde

and phenol moieties. Milder conditions are generally required due to the ring's activated

nature.

Synthesis of 3-Fluoro-4-hydroxybenzaldehyde
Several reliable methods exist for the laboratory-scale and industrial synthesis of this

compound.

Demethylation of 3-Fluoro-4-methoxybenzaldehyde
This is a widely used and high-yielding method. The methoxy group is a common protecting

group for phenols, and its cleavage provides direct access to the target molecule.
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Start: 3-Fluoro-4-methoxybenzaldehyde
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Caption: Workflow for the synthesis of 3-fluoro-4-hydroxybenzaldehyde via demethylation.

Setup: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane

(DCM) under an inert atmosphere (e.g., Nitrogen) and cool the mixture in an ice bath (0 °C).

Reagent Addition: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (3.0 eq)

dropwise.
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Reaction: Allow the reaction to stir for 24 hours, maintaining the ice bath conditions.

Quenching: Carefully add excess anhydrous methanol to quench the reaction and

decompose the boron complexes.

Workup: Remove the solvent and volatile boron species by distillation under reduced

pressure. Redissolve the residue in ethyl acetate, wash sequentially with water and brine,

and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic phase and purify the crude solid by silica gel column

chromatography (e.g., using a petroleum ether:ethyl ether gradient) to afford pure 3-fluoro-
4-hydroxybenzaldehyde with yields often exceeding 90%.[6]

Reimer-Tiemann Reaction
This classic formylation reaction introduces an aldehyde group onto a phenol. Starting from 2-

fluorophenol, this method directly synthesizes the target molecule.

Phenoxide Formation: 2-fluorophenol is dissolved in a concentrated aqueous solution of

sodium hydroxide (NaOH) to form the sodium 2-fluorophenoxide.[5]

Carbene Generation & Attack: Chloroform (CHCl₃) is added dropwise to the heated solution

(~60 °C). The NaOH reacts with chloroform to generate dichlorocarbene (:CCl₂), a highly

reactive electrophile. The electron-rich phenoxide ring attacks the carbene.

Hydrolysis & Workup: After several hours, the intermediate is hydrolyzed by acidifying the

mixture (e.g., with H₂SO₄). The desired 3-fluoro-4-hydroxybenzaldehyde product

precipitates and can be isolated by filtration and recrystallization.[5]

Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2]

Precautionary Measures:
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Handle in a well-ventilated area or fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid breathing dust.

Store in a cool, dry place under an inert atmosphere (e.g., nitrogen) and protect from light.

Conclusion
3-Fluoro-4-hydroxybenzaldehyde is a cornerstone building block whose value lies in the

distinct and addressable reactivity of its three functional groups. The aldehyde provides a

handle for condensation and nucleophilic addition reactions, the hydroxyl group allows for

etherification and directs aromatic substitutions, and the fluorine atom modulates the electronic

properties of the entire system. A thorough understanding of these characteristics, as detailed

in this guide, enables chemists to harness its full synthetic potential in the development of

novel pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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